3-Phenylmethoxybutane-1,2,4-triol
Overview
Description
3-Phenylmethoxybutane-1,2,4-triol is an organic compound characterized by the presence of three hydroxyl groups and a phenylmethoxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylmethoxybutane-1,2,4-triol can be achieved through several methods. One common approach involves the catalytic hydrogenation of malic acid esters over a copper-containing catalyst at elevated temperatures (130 to 190°C) and high hydrogen partial pressures (100 to 300 bar) . This method ensures the selective reduction of the ester groups to hydroxyl groups, yielding the desired triol.
Another method involves the hydroxylation of butene-2-diol-1,4-epoxide using hydrogen peroxide over a tungsten catalyst in an aqueous solution . This reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened to form the triol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of copper-containing catalysts and high-pressure hydrogenation ensures efficient and selective production of the triol. The process parameters, such as temperature, pressure, and catalyst composition, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Phenylmethoxybutane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation, while amines can be used for amination reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-Phenylmethoxybutane-1,2,4-triol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenylmethoxybutane-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The phenylmethoxy group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Butanetriol: Similar structure but lacks the phenylmethoxy group.
3,3-Dimethylbutane-1,2,4-triol: Contains additional methyl groups, altering its chemical properties.
Glycerol: A simpler triol with three hydroxyl groups but no phenylmethoxy group.
Uniqueness
3-Phenylmethoxybutane-1,2,4-triol is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and potential for specific interactions with biological molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-phenylmethoxybutane-1,2,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZBCNOJHZTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340134 | |
Record name | 3-phenylmethoxybutane-1,2,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84379-51-1 | |
Record name | 3-phenylmethoxybutane-1,2,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-(+)-2-Benzyloxy-1,3,4-butanetriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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